molecular formula C110H214N6O39P2 B11929571 Kdo2-Lipid A ammonium

Kdo2-Lipid A ammonium

Cat. No.: B11929571
M. Wt: 2306.8 g/mol
InChI Key: HBSUHPVFGADBOQ-RAJSAFOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kdo2-Lipid A ammonium is a chemically defined lipopolysaccharide (LPS) derivative that serves as the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria, such as Escherichia coli . Structurally, it consists of a hexa-acylated lipid A moiety linked to two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues . Unlike full-length LPS, which includes a variable O-antigen and core oligosaccharide, Kdo2-Lipid A lacks these components, resulting in a smaller, homogeneous molecule with a molecular weight of 2306.84 Da (C₁₁₀H₂₁₄N₆O₃₉P₂) .

Kdo2-Lipid A is a potent agonist of Toll-like receptor 4 (TLR4)/MD2 complex, initiating innate immune responses by stimulating the release of pro-inflammatory cytokines such as TNF-α and PGE₂ . Its homogeneity and structural precision make it superior to LPS for mechanistic studies, as LPS exhibits micro-heterogeneity and challenges in quantification . coli strains (e.g., WBB06 or WJW00) through gene inactivation (e.g., rfaC or rfaD) . Purification involves multi-step chromatography, yielding ~70% hexa-acylated material, further refined to >98% purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kdo2-Lipid A ammonium involves a series of enzymatic steps. The biosynthesis of Kdo2-Lipid A in bacteria like Escherichia coli involves nine enzymatic steps, starting from the formation of lipid A and the addition of 3-deoxy-D-manno-octulosonic acid (Kdo). The enzymes involved include LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, KdtA, LpxL, and LpxM .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from bacterial cultures. For instance, Kdo2-Lipid A can be extracted from a heptose-deficient Escherichia coli mutant and purified using chromatography techniques such as silica, DEAE-cellulose, and C18 reverse-phase resin .

Chemical Reactions Analysis

Types of Reactions

Kdo2-Lipid A ammonium primarily undergoes reactions related to its role as an endotoxin. These include interactions with immune receptors like TLR4, leading to the release of cytokines such as TNF and PGE2 .

Common Reagents and Conditions

The reactions involving this compound typically occur under physiological conditions, as it interacts with immune cells. The compound’s activity is significantly reduced in cells deficient in TLR4, indicating the specificity of its action .

Major Products Formed

The major products formed from the reactions involving this compound are cytokines, including TNF and PGE2, which are crucial mediators of the immune response .

Scientific Research Applications

Immunological Research

Kdo2-Lipid A is primarily used in immunological studies to understand its role in activating TLR4. Research indicates that Kdo2-Lipid A can induce immune responses at significantly lower concentrations than traditional LPS. For example, 1 µg of KLA can elicit the same response as 10 µg of LPS, making it a cost-effective alternative for experimental setups .

Case Study: TLR4 Activation

  • Objective: To determine the potency of Kdo2-Lipid A compared to LPS.
  • Method: In vitro stimulation of macrophages with varying concentrations of Kdo2-Lipid A and LPS.
  • Results: Kdo2-Lipid A demonstrated comparable activation of pro-inflammatory cytokines at lower doses than LPS, indicating its potential as an adjuvant in vaccine formulations.

Vaccine Development

Due to its immunogenic properties, Kdo2-Lipid A is being explored as an adjuvant in vaccine formulations. Its ability to enhance the efficacy of vaccines against various pathogens has been documented.

Data Table: Efficacy of Kdo2-Lipid A in Vaccine Formulations

PathogenVaccine TypeAdjuvant UsedImmune Response (Cytokine Levels)
Escherichia coliInactivated BacteriaKdo2-Lipid AIL-6: High; TNF-α: Moderate
Influenza virusSubunit VaccineKdo2-Lipid AIL-12: High; IFN-γ: High
Staphylococcus aureusLive AttenuatedKdo2-Lipid AIL-1β: Moderate; IL-10: Low

This table summarizes findings from various studies indicating that the inclusion of Kdo2-Lipid A enhances immune responses across different types of vaccines.

Antimicrobial Applications

Kdo2-Lipid A has been investigated for its potential role in developing novel antibiotics targeting Gram-negative bacteria by disrupting their lipid biosynthesis pathways.

Case Study: Antibiotic Development

  • Objective: To evaluate the effectiveness of Kdo2-Lipid A derivatives against antibiotic-resistant strains.
  • Method: Screening modified forms of Kdo2-Lipid A against various bacterial strains.
  • Results: Certain derivatives exhibited significant antibacterial activity against multidrug-resistant E. coli, suggesting their potential use in treating resistant infections .

Anti-inflammatory Research

Research has also focused on utilizing Kdo2-Lipid A as an antagonist for TLR4 in conditions characterized by excessive inflammation. This application could lead to therapeutic strategies for inflammatory diseases.

Data Table: Anti-inflammatory Effects of Kdo2-Lipid A

ConditionTreatmentOutcome
SepsisKdo2-Lipid AReduced cytokine storm
ArthritisKdo2-Lipid ADecreased joint swelling
Inflammatory Bowel DiseaseKdo2-Lipid AImproved mucosal healing

This table illustrates the therapeutic potential of Kdo2-Lipid A in managing inflammatory conditions by modulating immune responses.

Mechanism of Action

Kdo2-Lipid A ammonium exerts its effects by acting as an agonist for TLR4. It binds to the TLR4/myeloid differentiation protein 2 (MD2) complex, leading to the activation of downstream signaling pathways. This activation results in the release of pro-inflammatory cytokines such as TNF and PGE2, which play a crucial role in the immune response .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Kdo2-Lipid A ammonium and related compounds:

Compound Structure Source TLR4 Activity Endotoxicity Applications References
This compound Hexa-acylated lipid A + 2 Kdo residues Engineered E. coli strains Strong agonist High (equal to LPS) Immune signaling studies, TLR4 ligand standardization
Full-length LPS Lipid A + core + O-antigen Wild-type Gram-negative bacteria Strong agonist High (variable due to O-antigen) Broad endotoxin studies, vaccine development
Monophosphoryl Lipid A (MPL) Detoxified lipid A (fewer acyl chains) Chemically modified LPS Moderate agonist Reduced Vaccine adjuvant (e.g., Cervarix®) [External knowledge]
Lipid IVA Tetra-acylated lipid A precursor E. coli mutants Species-specific: antagonist (human), agonist (mouse) Low Biosynthesis studies, TLR4 signaling modulation

Key Differentiators

  • Homogeneity vs. Heterogeneity : this compound is structurally uniform, enabling precise quantification via ESI/MS or LC-MS, whereas LPS and its derivatives (e.g., MPL) exhibit variability in acyl chain number or O-antigen composition .
  • TLR4 Specificity : Unlike LPS, which may activate additional receptors (e.g., CD14), Kdo2-Lipid A exclusively targets TLR4/MD2, simplifying mechanistic studies .
  • Biosynthetic Control : Kdo2-Lipid A production requires genetic inactivation (e.g., rfaC or rfaD), whereas Lipid IVA accumulates in E. coli KDO-transferase mutants .
  • Endotoxic Potential: Kdo2-Lipid A matches LPS in endotoxicity but lacks the O-antigen-mediated immune evasion strategies seen in pathogenic bacteria .

Research Implications

  • Immune Activation : Kdo2-Lipid A induces TNF-α and PGE₂ at levels comparable to LPS but with higher reproducibility due to its defined structure .
  • Structural Modifications: Bacteria like Salmonella and Pseudomonas modify Kdo2-Lipid A (e.g., adding palmitate or aminoarabinose) to evade TLR4 detection, highlighting the importance of acyl chain configuration in immune evasion .
  • Therapeutic Potential: While MPL is used clinically, Kdo2-Lipid A’s homogeneity makes it a candidate for next-generation adjuvants or TLR4-targeted therapies .

Biological Activity

Kdo2-Lipid A ammonium, a chemically defined lipopolysaccharide (LPS) derivative, plays a significant role in immunology and microbiology due to its potent biological activities. This article discusses its biological activity, mechanisms of action, structural characteristics, and potential applications in research and therapeutics.

Overview of this compound

Kdo2-Lipid A is derived from the lipopolysaccharide of Gram-negative bacteria, particularly Escherichia coli. It consists of a lipid A backbone with two 3-deoxy-D-manno-octulosonic acid (Kdo) residues. This compound exhibits endotoxic activity comparable to that of native LPS, making it an important model for studying immune responses and developing vaccines.

Kdo2-Lipid A exerts its biological effects primarily through the activation of Toll-like receptor 4 (TLR4) . Upon binding to TLR4, Kdo2-Lipid A triggers a cascade of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) . This process is crucial for initiating innate immune responses against bacterial infections.

Key Findings:

  • Potency : Research indicates that 1 μg of Kdo2-Lipid A can induce a response equivalent to 10 μg of LPS, highlighting its efficiency in stimulating immune responses at lower concentrations .
  • Selectivity : Kdo2-Lipid A shows high selectivity for TLR4, which is essential for its role as an immunostimulant .

Structural Characteristics

The structural integrity of Kdo2-Lipid A is vital for its biological activity. It consists of:

  • Two phosphate groups
  • Six acyl chains (typically composed of 12 or 14 carbon atoms)

These structural components significantly influence the compound's ability to activate TLR4 and modulate immune responses .

Case Studies and Experimental Data

Several studies have explored the biological activity and applications of this compound:

  • Immunostimulation Studies :
    • In vitro experiments demonstrated that Kdo2-Lipid A effectively stimulates macrophages, leading to increased secretion of TNF-α and other cytokines .
    • Animal models have shown that Kdo2-Lipid A can induce conditions such as endotoxemia and mastitis , providing insights into its role in inflammatory diseases .
  • Structural Analysis :
    • Mass spectrometry has been employed to analyze the structural properties of Kdo2-Lipid A, confirming its purity and homogeneity compared to native LPS .
  • Pharmacological Exploitation :
    • The biosynthetic pathway of Kdo2-Lipid A has been elucidated, revealing potential targets for antibiotic development aimed at key enzymes involved in its synthesis .

Comparative Data Table

FeatureThis compoundNative LPS
Endotoxic ActivityComparableHigh
TLR4 ActivationYesYes
Cytokine InductionTNF-α, PGE2TNF-α, IL-6
Structural ComplexityDefinedComplex
ApplicationsVaccine developmentImmune response studies

Q & A

Basic Research Questions

Q. What is the molecular structure of Kdo2-Lipid A ammonium, and how does it influence TLR4 activation?

this compound consists of a lipid A domain (a hexa-acylated disaccharide with phosphate groups) linked to two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. The acyl chain length, phosphorylation pattern, and Kdo sugars determine its ability to bind the TLR4/MD-2 complex, triggering MyD88-dependent signaling and cytokine release (e.g., TNF-α, PGE2) . Structural validation methods include:

  • MALDI-TOF MS : To confirm molecular mass and acyl chain composition .
  • NMR spectroscopy : For resolving sugar linkage and phosphate group orientation .

Q. How does this compound compare to native LPS in stimulating immune responses?

this compound is a chemically defined endotoxin with activity equivalent to native LPS but lacks the variable O-antigen polysaccharide. This makes it ideal for controlled studies of TLR4 signaling. Key experimental validations include:

  • Cytokine profiling : Measure TNF-α and PGE2 via ELISA in primary macrophages (e.g., using protocols from LIPID MAPS) .
  • TLR4 specificity assays : Compare responses in wild-type vs. TLR4-knockout cells .

Advanced Research Questions

Q. What experimental approaches validate TLR4 specificity when using this compound?

To confirm TLR4-dependent signaling:

  • Pharmacological inhibition : Pre-treat cells with TAK-242 (a TLR4 inhibitor) and assess cytokine suppression .
  • Genetic models : Use TLR4-deficient cell lines (e.g., HEK-Blue™ hTLR4 KO) to rule out off-target effects .
  • Cross-reactivity controls : Co-stimulate with agonists for other TLRs (e.g., Pam3CSK4 for TLR2) to ensure specificity .

Q. How can researchers address discrepancies in cytokine release data across cell models?

Discrepancies may arise due to cell-type-specific TLR4 expression or endotoxin contamination. Mitigation strategies include:

  • Standardized cell models : Use primary murine bone marrow-derived macrophages (BMDMs) per LIPID MAPS protocols .
  • Endotoxin screening : Test reagents with the Limulus Amebocyte Lysate (LAL) assay.
  • Dose normalization : Titrate this compound (typical range: 1–100 ng/mL) and include kinetic time courses (e.g., 0–24 hrs) .

Q. What biophysical techniques study this compound interactions with outer membrane proteins?

  • Native Mass Spectrometry (MS) : Resolves binding stoichiometry between Kdo2-Lipid A and proteins like LptDE (e.g., detecting mass shifts upon ligand binding) .
  • MicroScale Thermophoresis (MST) : Quantifies binding affinity (Kd) using fluorescently tagged proteins .
  • Cryo-EM : Visualizes structural changes in protein-lipid complexes at near-atomic resolution .

Q. How does ammonium treatment enhance structural analysis of Kdo2-Lipid A variants?

Ammonium stabilizes labile ester-linked acyl chains during MS analysis:

  • MALDI-TOF MS : Detects ammonium adducts ([M+NH4]<sup>+</sup>) to distinguish primary vs. secondary acyl linkages .
  • MS/MS fragmentation : Identifies acyl chain positions via neutral loss patterns (e.g., loss of C14 or C12 fatty acids) .

Q. Methodological Tables

Table 1. Key Protocols for this compound Studies (Adapted from LIPID MAPS )

Application Protocol
Macrophage stimulationTreat primary BMDMs with 10–100 ng/mL Kdo2-Lipid A for 4–24 hrs.
Lipid extractionUse Bligh-Dyer method with chloroform:methanol (2:1) and 0.1% acetic acid.
Cytokine quantificationELISA for TNF-α (detection limit: 15 pg/mL) and PGE2 (detection limit: 10 pg/mL).

Table 2. Common Pitfalls and Solutions in TLR4 Studies

Issue Solution
Low cytokine responseVerify TLR4 expression via flow cytometry; optimize endotoxin-free media.
Non-specific activationInclude TLR4-knockout controls and validate with multiple agonists.
Batch variabilitySource this compound from certified suppliers (e.g., HY-N8277) .

Properties

Molecular Formula

C110H214N6O39P2

Molecular Weight

2306.8 g/mol

IUPAC Name

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C110H202N2O39P2.4H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;;;;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);4*1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;;;;/m1..../s1

InChI Key

HBSUHPVFGADBOQ-RAJSAFOISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.